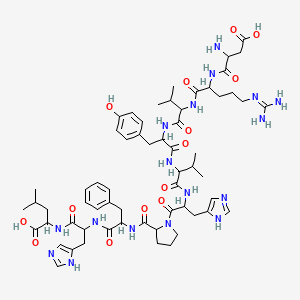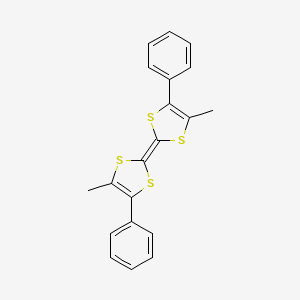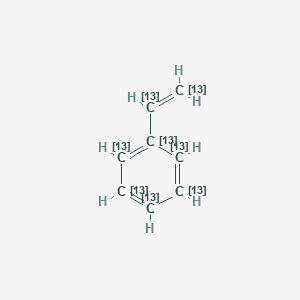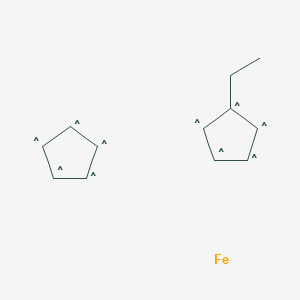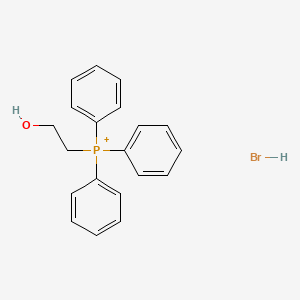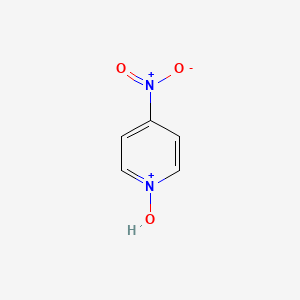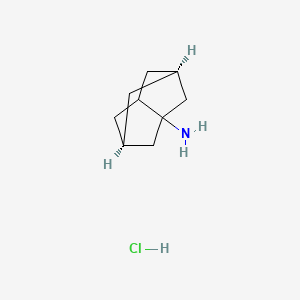
3-Noradamantanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Noradamantanamine hydrochloride, also known as 3-Aminonoradamantane hydrochloride, is a chemical compound with the molecular formula C9H15N·HCl and a molecular weight of 173.68 g/mol . It is a white to almost white powder or crystal that is soluble in water . This compound is used as a building block for “Anti-Bredt” strained molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Noradamantanamine hydrochloride can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 3-nitroadamantane, followed by the reduction of the nitro group to an amine . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 3-Noradamantanamine hydrochloride typically involves large-scale catalytic hydrogenation and reduction processes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Noradamantanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of 3-Noradamantanamine.
Reduction: Various amine derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
3-Noradamantanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Noradamantanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantanemethylamine hydrochloride
- 2-Adamantylamine hydrochloride
- 1-Bicyclo[1.1.1]pentylamine hydrochloride
Uniqueness
3-Noradamantanamine hydrochloride is unique due to its specific structure and properties, which make it a valuable building block for the synthesis of strained molecules and complex chemical systems .
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
(1R,5S)-tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H/t6-,7+,8?,9?; |
InChI Key |
YPEGOYFGBDTDJK-VSDGLZOYSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC3(C2)N.Cl |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





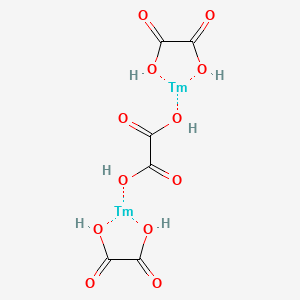
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
